molecular formula C3H3ClF4 B052146 2-Chloro-1,1,1,3-tetrafluoropropane CAS No. 117970-90-8

2-Chloro-1,1,1,3-tetrafluoropropane

Cat. No.: B052146
CAS No.: 117970-90-8
M. Wt: 150.5 g/mol
InChI Key: CNNJBYUJTYGLGG-UHFFFAOYSA-N
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Description

2-Chloro-1,1,1,3-tetrafluoropropane is a chemical compound with the molecular formula C3H3ClF4. It is a halogenated hydrocarbon, specifically a chlorofluorocarbon (CFC), which consists of a propane backbone with one chlorine atom and four fluorine atoms attached. This compound is known for its applications in various industrial processes, particularly in the field of refrigeration and as a precursor for other fluorinated compounds .

Preparation Methods

The synthesis of 2-Chloro-1,1,1,3-tetrafluoropropane typically involves the fluorination of chlorinated propanes. One common method includes the reaction of 1,1,1,3-tetrachloropropane with hydrogen fluoride (HF) in the presence of a catalyst such as antimony pentachloride (SbCl5) or aluminum chloride (AlCl3). The reaction is carried out under controlled temperature and pressure conditions to ensure the selective substitution of chlorine atoms with fluorine atoms .

Industrial production methods often involve continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This approach allows for efficient large-scale production of the compound .

Chemical Reactions Analysis

2-Chloro-1,1,1,3-tetrafluoropropane undergoes several types of chemical reactions, including:

Common reagents used in these reactions include hydrogen fluoride (HF), aluminum chloride (AlCl3), and antimony pentachloride (SbCl5). The major products formed from these reactions are typically other fluorinated hydrocarbons .

Mechanism of Action

The mechanism of action of 2-Chloro-1,1,1,3-tetrafluoropropane primarily involves its ability to absorb and release heat during the refrigeration cycle. When compressed, it becomes a high-pressure gas that releases heat. When expanded, it becomes a low-pressure gas that absorbs heat. This property makes it an effective refrigerant.

Properties

IUPAC Name

2-chloro-1,1,1,3-tetrafluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClF4/c4-2(1-5)3(6,7)8/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNNJBYUJTYGLGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70555310
Record name 2-Chloro-1,1,1,3-tetrafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70555310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117970-90-8
Record name 2-Chloro-1,1,1,3-tetrafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70555310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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